4-Cyano-4'-hydroxybiphenyl

Catalog No.
S1480701
CAS No.
19812-93-2
M.F
C13H9NO
M. Wt
195.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyano-4'-hydroxybiphenyl

CAS Number

19812-93-2

Product Name

4-Cyano-4'-hydroxybiphenyl

IUPAC Name

4-(4-hydroxyphenyl)benzonitrile

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C13H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H

InChI Key

ZRMIETZFPZGBEB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)O
4-Cyano-4’-hydroxybiphenyl (CNBP) is an organic chemical compound that belongs to the biphenyl compounds family. It has a molecular formula C13H9NO and molecular weight of 195.22 g/mol. CNBP has been studied extensively due to its various applications in the fields of pharmaceuticals, chemicals, and materials. In this paper, we will provide an overview of CNBP and its physical and chemical properties, synthesis and characterization methods, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
4-Cyano-4’-hydroxybiphenyl (CNBP) is a type of biphenyl compound that is commonly used in the creation of various pharmaceutical and chemical compounds. It has both a hydroxyl and cyanide functional group that makes it a versatile compound for use in a wide range of applications. CNBP has also been used in the creation of agricultural chemicals and materials, including polymers and resins. It is known for its high stability and resistance to thermal and oxidative degradation, making it an ideal component for various chemical reactions.
CNBP is a crystalline powder that is soluble in various organic solvents, including dichloromethane, acetone, and hexane. It has a melting point of 198 - 201 °C, and a boiling point of 497.3 °C at 760 mmHg. Additionally, it has a flashpoint of 237.6 °C and a vapor pressure of 7.09E-10 mmHg at 25 °C. The solubility of CNBP in water is low, which limits its use in aqueous systems.
CNBP can be synthesized through various methods, including the Suzuki coupling reaction and the Heck reaction. Both methods involve the coupling of a halogenated biphenyl compound with a cyanide or hydroxyl-containing compound. The product is then subjected to purification by various methods, including column chromatography, recrystallization, or other techniques. The purity and identity of CNBP can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry.
CNBP can be analyzed using various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultraviolet-visible (UV-Vis) spectroscopy. The use of these techniques can determine the purity, identity, and concentration of CNBP in various mixtures.
CNBP has been shown to have various biological properties, including antioxidant and anti-inflammatory effects. It has been studied for its potential use in treating various diseases, including diabetes, cancer, and neurodegenerative disorders. Furthermore, it has been shown to have antitumor activity and can induce apoptotic cell death in certain cancer cell lines.
The toxicity and safety of CNBP in scientific experiments depend on various factors, including the concentration, purity, and mode of administration. In vitro experiments using CNBP have shown low toxicity levels, while in vivo studies have shown potential liver and kidney toxicity at high doses. It is recommended that proper safety precautions be taken during the handling of CNBP, including the use of safety glasses, gloves, and appropriate ventilation.
CNBP has a wide range of applications in scientific experiments, including its use as a reagent in various chemical reactions, as a building block for organic molecules, and as a catalyst in various reactions. It has also been used in the creation of functionalized materials, including mesoporous materials and nanocomposites.
Current research on CNBP involves its applications in various fields, including materials science, pharmaceuticals, and catalysis. Furthermore, research is being conducted to determine the efficacy of CNBP in treating various diseases, including cancer and neurodegenerative disorders. Additionally, research is being conducted to determine the environmental impact of CNBP and its potential use as a chemical marker in environmental monitoring.
CNBP has potential implications in various fields of research and industry, including its use in the creation of new materials, the synthesis of novel pharmaceutical compounds, and its potential use as a chemical marker in environmental monitoring. Additionally, it has potential applications in catalysis and chemical synthesis, which could lead to the development of more efficient and sustainable chemical processes.
Despite the potential applications of CNBP in various fields of research and industry, there are limitations to its use. One of the main limitations is its low solubility in water, which limits its use in aqueous systems. Moreover, there are also limitations to its toxicity and safety profile, which should be taken into account when conducting scientific experiments.
for research on CNBP include the development of more efficient synthesis methods, the creation of new materials using CNBP, and the study of its potential use as a chemical marker in environmental monitoring. Additionally, further research is needed to determine the safety and toxicity of CNBP in various applications, and its potential application in the treatment of various diseases. Moreover, the study of the biodegradation and environmental fate of CNBP can provide insight into its potential impact on the environment.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

19812-93-2

Wikipedia

4'-Hydroxy-4-biphenylcarbonitrile

Dates

Modify: 2023-09-13

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